REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([OH:9])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.[C:13]([O-])([O-])=O.[K+].[K+].IC.O>CN(C=O)C>[CH3:13][O:9][C:5]1[CH:6]=[C:7]([F:8])[C:2]([Cl:1])=[CH:3][C:4]=1[N+:10]([O-:12])=[O:11] |f:1.2.3|
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Name
|
|
Quantity
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2.29 g
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Type
|
reactant
|
Smiles
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ClC1=CC(=C(C=C1F)O)[N+](=O)[O-]
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Name
|
|
Quantity
|
25 mL
|
Type
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solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.893 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the mixture was stirred at rt overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
|
Details
|
extracted with EtOAc (2×)
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Type
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EXTRACTION
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Details
|
the combined organics were extracted with H2O (5×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried with MgSO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C(=C1)F)Cl)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |